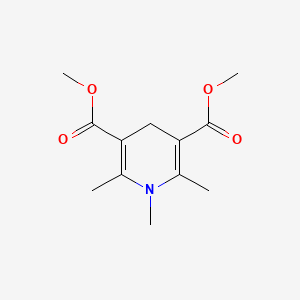
1-Chloropentane;manganese
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloropentane: is an alkyl halide with the chemical formula CH₃(CH₂)₄Cl . It is a colorless, flammable liquid that is commonly used in organic synthesis. Manganese is a transition metal with the symbol Mn and atomic number 25 . It is an essential trace element for all known living organisms and is used in various industrial applications, including the production of steel and aluminum alloys.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloropentane can be synthesized from 1-pentanol by treatment with hydrogen chloride. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the conversion of the alcohol to the corresponding alkyl halide .
Industrial Production Methods: In industrial settings, 1-chloropentane is produced through the chlorination of pentane. This process involves the free-radical halogenation of pentane using chlorine gas under ultraviolet light or heat to initiate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-Chloropentane undergoes various types of chemical reactions, including:
Substitution Reactions: In which the chlorine atom is replaced by another atom or group.
Elimination Reactions: In which the chlorine atom and a hydrogen atom are removed to form an alkene.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include potassium hydroxide (KOH) and sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Elimination Reactions: Common reagents include strong bases such as potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed:
Substitution Reactions: 1-Pentanol
Elimination Reactions: Pentene
Scientific Research Applications
1-Chloropentane is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Biological Studies: As a model compound to study the effects of alkyl halides on biological systems.
Industrial Applications: In the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-chloropentane in chemical reactions typically involves the formation of a carbocation intermediate. In substitution reactions, the chlorine atom is replaced by a nucleophile, while in elimination reactions, the chlorine atom and a hydrogen atom are removed to form a double bond .
Comparison with Similar Compounds
1-Chlorobutane: Similar to 1-chloropentane but with one less carbon atom.
1-Chlorohexane: Similar to 1-chloropentane but with one more carbon atom.
2-Chloropentane: An isomer of 1-chloropentane with the chlorine atom on the second carbon.
Uniqueness: 1-Chloropentane is unique in its specific chain length and position of the chlorine atom, which affects its reactivity and physical properties compared to other chlorinated alkanes .
Properties
CAS No. |
91153-65-0 |
|---|---|
Molecular Formula |
C5H10ClMn- |
Molecular Weight |
160.52 g/mol |
IUPAC Name |
1-chloropentane;manganese |
InChI |
InChI=1S/C5H10Cl.Mn/c1-2-3-4-5-6;/h1-5H2;/q-1; |
InChI Key |
KJUSEPDABJMYKU-UHFFFAOYSA-N |
Canonical SMILES |
[CH2-]CCCCCl.[Mn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Hydroxyimino)acetyl]-N,N,N-trimethylanilinium](/img/structure/B14367079.png)
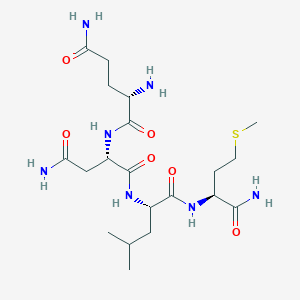
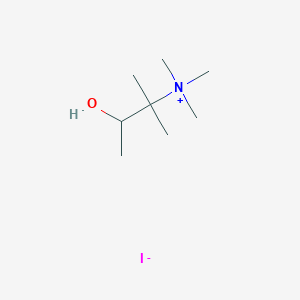
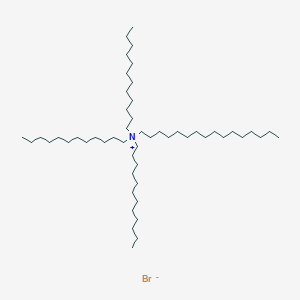
![[2-Chloro-4-(piperidine-1-sulfonyl)phenoxy]acetyl chloride](/img/structure/B14367090.png)
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(4-ethynylphenoxy)benzene]](/img/structure/B14367092.png)
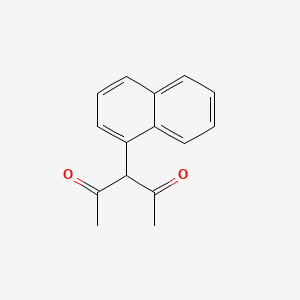
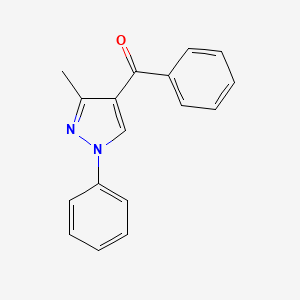
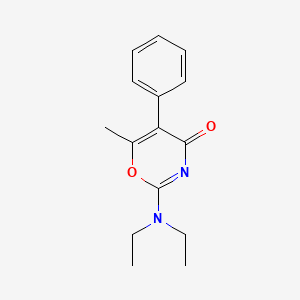

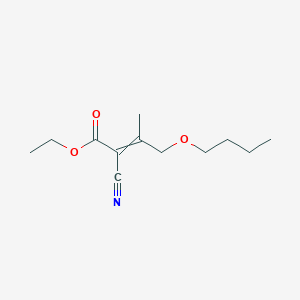
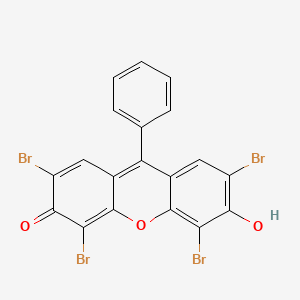
![Ethyl 4-({2-[(methanesulfonyl)oxy]ethyl}sulfanyl)butanoate](/img/structure/B14367155.png)
